molecular formula C8H10AsNO4 B12115057 Arsonic acid, [2-(acetylamino)phenyl]- CAS No. 54599-07-4

Arsonic acid, [2-(acetylamino)phenyl]-

Cat. No.: B12115057
CAS No.: 54599-07-4
M. Wt: 259.09 g/mol
InChI Key: LELIWEXRQULYOC-UHFFFAOYSA-N
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Description

2-(Acetylamino)phenylarsonic acid is an organic arsenic compound with the molecular formula C8H10AsNO4. It is a derivative of phenylarsonic acid, where an acetylamino group is attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)phenylarsonic acid typically involves the reaction of phenylarsonic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the proper formation of the acetylamino group. The general reaction scheme is as follows:

Phenylarsonic acid+Acetic anhydride2-(Acetylamino)phenylarsonic acid+Acetic acid\text{Phenylarsonic acid} + \text{Acetic anhydride} \rightarrow \text{2-(Acetylamino)phenylarsonic acid} + \text{Acetic acid} Phenylarsonic acid+Acetic anhydride→2-(Acetylamino)phenylarsonic acid+Acetic acid

Industrial Production Methods

Industrial production of 2-(Acetylamino)phenylarsonic acid involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)phenylarsonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic acid derivatives.

    Reduction: Reduction reactions can convert the arsenic center to a lower oxidation state.

    Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include arsenic acid derivatives, reduced arsenic compounds, and substituted phenylarsenic compounds .

Scientific Research Applications

2-(Acetylamino)phenylarsonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Acetylamino)phenylarsonic acid involves its interaction with molecular targets such as enzymes and proteins. The acetylamino group allows the compound to form stable complexes with these targets, leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Phenylarsonic acid: The parent compound, which lacks the acetylamino group.

    4-Hydroxy-3-nitrophenylarsonic acid (Roxarsone): A related compound used as a feed additive.

    p-Arsanilic acid: Another derivative of phenylarsonic acid with different functional groups.

Uniqueness

2-(Acetylamino)phenylarsonic acid is unique due to the presence of the acetylamino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2-acetamidophenyl)arsonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10AsNO4/c1-6(11)10-8-5-3-2-4-7(8)9(12,13)14/h2-5H,1H3,(H,10,11)(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELIWEXRQULYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1[As](=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10AsNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403661
Record name Arsonic acid, [2-(acetylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54599-07-4
Record name Arsonic acid, [2-(acetylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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